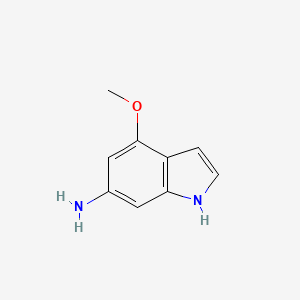

4-Methoxy-1H-indol-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDJRLJKLOICLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646090 | |

| Record name | 4-Methoxy-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-12-7 | |

| Record name | 4-Methoxy-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Methoxy-1H-indol-6-amine

An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy-1H-indol-6-amine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No. 885518-12-7). As a specialized indole derivative, this compound is gaining significant traction as a versatile intermediate in the fields of pharmaceutical and biochemical research. Its unique molecular architecture, featuring an electron-donating methoxy group at the 4-position and a nucleophilic amine group at the 6-position, makes it a valuable scaffold for the synthesis of complex bioactive molecules. This document consolidates available physicochemical data, provides an expert analysis of its spectroscopic profile, outlines a plausible synthetic pathway with a detailed experimental protocol, and discusses its reactivity and potential applications in drug discovery.

The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The reactivity and biological activity of the indole nucleus can be finely tuned by the introduction of various substituents. This compound is a strategically designed derivative where the electron-rich indole core is further activated by two key functional groups: a methoxy group (-OCH₃) at the C4 position and an amine group (-NH₂) at the C6 position.

The presence of these electron-donating groups enhances the nucleophilicity of the indole ring, influencing its reactivity in electrophilic substitution reactions.[1] The methoxy group can also improve solubility and metabolic stability, while the primary amine serves as a crucial handle for further derivatization, enabling the construction of diverse chemical libraries for drug discovery programs.[3] This compound is being increasingly explored as a key building block for targeting neurological and metabolic pathways, aligning with modern trends in precision medicine.[3]

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 885518-12-7

-

Molecular Formula: C₉H₁₀N₂O

-

Molecular Weight: 162.19 g/mol [3]

Physicochemical and Computed Properties

The known physical and computed chemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in various solvent systems, its potential for crossing biological membranes, and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [3] |

| Molecular Weight | 162.188 g/mol | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Boiling Point | 394.2 ± 22.0 °C at 760 mmHg | [3] |

| Flash Point | 192.2 ± 22.3 °C | [3] |

| LogP | 2.34 | [3] |

| PSA (Polar Surface Area) | 51.04 Ų | [3] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [3] |

Spectroscopic Profile: An Analytical Overview

A definitive spectroscopic analysis is essential for structure elucidation and quality control. While publicly available spectra for this specific compound are limited, a detailed profile can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

-

δ ~10.8 ppm (s, 1H): The indole N-H proton, typically a broad singlet.

-

δ ~7.0-7.2 ppm (m, 1H): The proton at C7, likely a doublet.

-

δ ~6.8-7.0 ppm (m, 1H): The proton at C2 of the indole ring.

-

δ ~6.3-6.5 ppm (m, 1H): The proton at C3 of the indole ring.

-

δ ~6.1 ppm (s, 1H): The proton at C5, appearing as a singlet or narrow doublet.

-

δ ~5.0 ppm (s, 2H): The broad singlet corresponding to the -NH₂ protons at C6.

-

δ ~3.8 ppm (s, 3H): The sharp singlet of the methoxy (-OCH₃) protons at C4.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

-

δ ~150-155 ppm: C4 (attached to the methoxy group).

-

δ ~140-145 ppm: C6 (attached to the amine group).

-

δ ~135-140 ppm: C7a (bridgehead carbon).

-

δ ~120-125 ppm: C2.

-

δ ~115-120 ppm: C3a (bridgehead carbon).

-

δ ~100-105 ppm: C3.

-

δ ~95-100 ppm: C7.

-

δ ~90-95 ppm: C5.

-

δ ~55 ppm: The carbon of the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch (Primary Amine, -NH₂)[4][5] |

| ~3350 | Medium | N-H Stretch (Indole)[4] |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1650 - 1580 | Strong | N-H Bend (Primary Amine)[4][6] |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

| 1335 - 1250 | Strong | Aromatic C-N Stretch[4][6] |

| 1270 - 1230 | Strong | Aryl Ether C-O Stretch |

| 910 - 665 | Broad, Strong | N-H Wag (Indole and Primary Amine)[4] |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 162.

-

Key Fragments:

-

m/z = 147 [M - CH₃]⁺: Loss of a methyl radical from the methoxy group.

-

m/z = 134 [M - CO]⁺: A potential rearrangement and loss of carbon monoxide.

-

Further fragmentation would involve cleavage of the indole ring system.

-

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and efficient synthesis is critical for the utility of any chemical intermediate. A plausible route for the synthesis of this compound is via the Batcho-Leimgruber indole synthesis . This methodology is well-suited for preparing substituted indoles and has been successfully applied to synthesize structurally related (4-amino-1H-indol-6-yl)phosphonates.[7][8]

The proposed pathway begins with a suitably substituted dinitrotoluene derivative, which is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. Subsequent reductive cyclization of the enamine intermediate yields the desired indole scaffold. The choice of reducing agent is crucial for selectively reducing the nitro groups to achieve the final product.[8]

Caption: Proposed Batcho-Leimgruber synthesis of this compound.

Reactivity Profile

The chemical reactivity of this compound is governed by its three key structural components:

-

The Electron-Rich Indole Ring: The indole nucleus is inherently reactive towards electrophiles, typically at the C3 position. The presence of two strong electron-donating groups (-OCH₃ and -NH₂) further activates the ring, making it highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.[1]

-

The C6-Amine Group: The primary amine is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and diazotization, providing a versatile point for molecular elaboration.

-

The C4-Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to yield the corresponding 4-hydroxyindole derivative.

Applications in Research and Drug Discovery

This compound is primarily utilized as a high-value intermediate in the synthesis of more complex molecules. Its structural features make it an attractive starting point for developing compounds with potential therapeutic applications.

-

Scaffold for Kinase Inhibitors: The indole framework is a common feature in many kinase inhibitors used in oncology. The amine group at C6 provides an ideal anchor point for building side chains that can interact with the hinge region of a kinase active site.

-

Precursor for Serotonin Receptor Ligands: Methoxyindole derivatives are often analogues of the neurotransmitter serotonin (5-hydroxytryptamine). This scaffold could be used to develop novel ligands for 5-HT receptors, with potential applications in treating depression, anxiety, and other CNS disorders.[9]

-

Development of Novel Antimicrobial and Antitumor Agents: Various substituted methoxyindoles have demonstrated promising antibacterial and antitumor activities.[10] This compound serves as a key starting material for exploring new chemical space in these therapeutic areas.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), H333 (May be harmful if inhaled).[3]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid generating dust.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.[3]

Experimental Protocols

The following section provides detailed, albeit hypothetical, methodologies for the synthesis and characterization of this compound, designed to be a self-validating system for researchers.

Protocol: Synthesis via Batcho-Leimgruber Reaction

Objective: To synthesize this compound from 1-methoxy-2-methyl-3,5-dinitrobenzene.

Materials:

-

1-methoxy-2-methyl-3,5-dinitrobenzene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Palladium on carbon (10% Pd/C)

-

Hydrazine hydrate or Hydrogen gas (H₂)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Formation of the Enamine Intermediate

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-methoxy-2-methyl-3,5-dinitrobenzene (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Add DMF-DMA (1.5 eq) to the solution at room temperature.

-

Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The crude enamine can be used directly in the next step or purified by removing the solvent under reduced pressure.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst (5-10 mol %) to the solution under a nitrogen atmosphere.

-

Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenator). Purge the flask with H₂ three times.

-

Stir the mixture vigorously under a positive pressure of H₂ at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 20% to 60% ethyl acetate in hexanes) to afford pure this compound.

Protocol: General Characterization Workflow

Caption: Standard workflow for the characterization of a newly synthesized compound.

-

NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Acquire an IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using an ESI-TOF or Orbitrap mass analyzer to confirm the elemental composition (C₉H₁₀N₂O).

References

- 1. soc.chim.it [soc.chim.it]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 885518-12-7(this compound) | Kuujia.com [kuujia.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wikieducator.org [wikieducator.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

Spectroscopic data of 4-Methoxy-1H-indol-6-amine

An In-Depth Technical Guide to the Spectroscopic Profile of 4-Methoxy-1H-indol-6-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound (C₉H₁₀N₂O), a substituted indole of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures, such as 4-methoxyindole and 6-aminoindole, to construct a detailed and predictive spectroscopic profile. This guide offers in-depth analysis of expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying theoretical principles, detailed experimental protocols for data acquisition, and a thorough interpretation of the predicted spectral features. This document is intended to serve as a foundational reference for the identification, characterization, and quality control of this compound in a research setting.

Introduction and Molecular Structure Analysis

The indole scaffold is a cornerstone in pharmaceutical research, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activity.[1] The introduction of substituents, such as methoxy and amino groups, can profoundly modulate a molecule's electronic properties, solubility, and receptor-binding affinity. This compound is a disubstituted indole featuring an electron-donating methoxy group at the C4 position and an electron-donating amino group at the C6 position. This substitution pattern is anticipated to create a unique electronic environment that influences its chemical reactivity and biological function.

Accurate spectroscopic characterization is fundamental to confirming the identity and purity of such novel compounds. This guide provides a predictive blueprint for these characterization efforts.

Molecular Structure

The structure of this compound, with IUPAC numbering, is presented below. The key functional groups are the indole ring system, the C4-methoxy ether, and the C6-primary amine.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on known data for 4-methoxyindole and established substituent chemical shift (SCS) effects.[2][3]

Predicted ¹H NMR Spectrum

Theoretical Principles: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-donating groups (like -NH₂ and -OCH₃) increase electron density, shielding nearby protons and shifting their signals upfield (to lower δ values). Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiplets, providing connectivity information.

Predicted Analysis (500 MHz, DMSO-d₆):

-

Indole N-H (H1): Expected as a broad singlet around δ 10.8-11.2 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons:

-

H5 & H7: The two protons on the benzene portion of the ring are flanked by powerful electron-donating groups. H5 is ortho to the -NH₂ group and meta to the -OCH₃ group, while H7 is ortho to the -NH₂ group. Strong shielding is expected, placing these signals significantly upfield. They will likely appear as singlets or narrow doublets (due to small meta-coupling) in the δ 6.0-6.5 ppm range.

-

H2 & H3: These protons on the pyrrole ring are less affected by the benzene ring substituents. H2 is typically downfield from H3. We predict H2 to be a triplet (or doublet of doublets) around δ 7.1 ppm and H3 to be a triplet around δ 6.4 ppm, with coupling to each other and to the N-H proton.

-

-

Amine -NH₂ Protons: A broad singlet is expected around δ 4.5-5.0 ppm. The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This peak will disappear upon D₂O exchange, a key validation step.

-

Methoxy -OCH₃ Protons: A sharp singlet, integrating to 3 protons, is expected around δ 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Notes |

|---|---|---|---|---|

| H1 (N-H) | 10.8 - 11.2 | br s | 1H | Broad due to quadrupole effects and exchange. |

| H2 | ~7.1 | t or dd | 1H | Coupled to H3 and H1. |

| H3 | ~6.4 | t or dd | 1H | Coupled to H2 and H1. |

| H5 | 6.0 - 6.3 | s or d | 1H | Strongly shielded by adjacent -NH₂ group. |

| H7 | 6.2 - 6.5 | s or d | 1H | Shielded by adjacent -NH₂ group. |

| C6-NH₂ | 4.5 - 5.0 | br s | 2H | D₂O exchangeable. Shift is variable. |

| C4-OCH₃ | 3.8 - 3.9 | s | 3H | Characteristic sharp singlet. |

Predicted ¹³C NMR Spectrum

Theoretical Principles: The ¹³C chemical shift is also sensitive to the electronic environment. Carbons bonded to electronegative atoms (O, N) are deshielded (shifted downfield). Carbons in aromatic systems appear between δ 100-160 ppm. Electron-donating groups shield the attached carbon (ipso) and the para carbon, while having a smaller deshielding effect on the ortho and meta carbons.

Predicted Analysis (125 MHz, DMSO-d₆):

-

C4 & C6: These carbons are directly attached to the strongly electron-donating methoxy and amino groups, respectively. C4 is expected to be significantly deshielded by the oxygen atom (~δ 150-155 ppm), while C6 will also be deshielded relative to an unsubstituted carbon (~δ 140-145 ppm).

-

C3a & C7a: These are the bridgehead carbons. C7a, adjacent to the indole nitrogen, will be around δ 128-132 ppm. C3a, para to the C6-NH₂ group, is expected to be shielded and appear further upfield.

-

C2, C3, C5, C7: These are the protonated carbons. C2 is typically the most downfield of this group. C5 and C7 will be strongly shielded by the adjacent amino and methoxy groups, likely appearing in the δ 95-105 ppm range. C3 is also expected to be relatively upfield.

-

Methoxy Carbon: The -OCH₃ carbon will appear as a sharp signal around δ 55-56 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| C2 | 122 - 125 | |

| C3 | 100 - 103 | |

| C3a | 120 - 124 | Shielded by para-amino group. |

| C4 | 150 - 155 | Deshielded by attached oxygen. |

| C5 | 95 - 100 | Shielded by ortho-substituents. |

| C6 | 140 - 145 | Deshielded by attached nitrogen. |

| C7 | 98 - 103 | Shielded by ortho-amino group. |

| C7a | 128 - 132 |

| -OCH₃ | 55 - 56 | |

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by molecules, which induces vibrations of chemical bonds. The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for functional group identification.[4]

Predicted Analysis: The spectrum will be dominated by features from the N-H, C-O, C-N, and aromatic C=C bonds.

-

N-H Stretching: This region is highly diagnostic. Two distinct, sharp-to-medium bands are expected between 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretches of the primary amine (-NH₂).[5] A slightly broader, single peak for the indole N-H stretch is also expected in this region, potentially overlapping.

-

C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretches of the methoxy group will show a medium-to-strong band just below 3000 cm⁻¹.

-

N-H Bending: A medium-to-strong scissoring vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.

-

C=C Stretching: Aromatic ring stretching vibrations will produce several sharp bands of variable intensity in the 1450-1620 cm⁻¹ region.

-

C-O and C-N Stretching (Fingerprint Region): A strong, characteristic band for the aryl-alkyl ether C-O stretch should appear around 1200-1275 cm⁻¹. The aromatic C-N stretch will be found around 1250-1335 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch (primary amine) | Medium, Sharp | Two distinct bands expected. |

| ~3400 | N-H Stretch (indole) | Medium, Broad | May overlap with amine stretches. |

| 3000 - 3100 | Aromatic C-H Stretch | Weak to Medium | |

| 2850 - 3000 | Aliphatic C-H Stretch (-OCH₃) | Medium | |

| 1580 - 1650 | N-H Bend (primary amine) | Medium to Strong | |

| 1450 - 1620 | Aromatic C=C Stretch | Variable, Sharp | Multiple bands. |

| 1200 - 1275 | Aryl C-O Stretch (ether) | Strong |

| 1250 - 1335 | Aromatic C-N Stretch (amine) | Medium to Strong | |

Mass Spectrometry (MS)

Theoretical Principles: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization to form a molecular ion (M⁺˙) and subsequent fragmentation. The mass-to-charge ratio (m/z) of these ions is measured, providing the molecular weight and structural information based on fragmentation patterns.[6]

Predicted Analysis:

-

Molecular Formula: C₉H₁₀N₂O

-

Exact Mass: 162.0793 g/mol

-

Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z = 162. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight, which is consistent.

-

Key Fragmentation Pathways:

-

Loss of a Methyl Radical: The most likely initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to form a highly stable, resonance-delocalized cation at m/z = 147 . This is often the base peak in methoxy-substituted aromatic compounds.

-

Loss of HCN: A characteristic fragmentation of the indole ring is the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion, leading to a fragment at m/z = 135 .

-

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Protocols and Workflow

To ensure the generation of high-quality, reproducible data, standardized protocols must be employed. The following section outlines the recommended methodologies.

General Workflow

The comprehensive characterization of a newly synthesized batch of this compound follows a logical progression from confirmation of structure to assessment of purity.

References

- 1. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methoxyindole(4837-90-5) 1H NMR [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-1H-indol-6-amine

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of 4-Methoxy-1H-indol-6-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of these analytical techniques for the structural elucidation of this indole derivative.

Introduction

This compound is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The precise characterization of such molecules is paramount for drug discovery and development. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This guide will provide a detailed interpretation of the expected ¹H NMR, ¹³C NMR, and IR spectra of this compound, grounded in fundamental principles and data from related structures.

Molecular Structure and Key Features

The structure of this compound incorporates an indole bicyclic system, a methoxy group at position 4, and an amine group at position 6. These functional groups have distinct spectroscopic signatures that will be explored in detail.

Figure 1. Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, amine, methoxy, and N-H protons.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H1 (N-H) | ~10.5-11.5 | br s | - | The broadness is due to quadrupolar relaxation and potential exchange. Its chemical shift is solvent-dependent. |

| H2 | ~7.0-7.2 | t | ~2.5 | Coupled to H3. |

| H3 | ~6.2-6.4 | t | ~2.5 | Coupled to H2. |

| H5 | ~6.5-6.7 | d | ~1.5 | Meta-coupled to H7. |

| H7 | ~6.8-7.0 | d | ~1.5 | Meta-coupled to H5. |

| NH₂ | ~4.5-5.5 | br s | - | Chemical shift and broadness are concentration and solvent dependent due to hydrogen bonding and exchange. |

| OCH₃ | ~3.8 | s | - | A sharp singlet characteristic of a methoxy group. |

Rationale for Predicted Chemical Shifts:

-

Indole N-H (H1): The indole N-H proton is typically found far downfield due to the aromaticity of the ring and its acidic nature. In DMSO-d₆, it often appears as a broad singlet.

-

Pyrrole Protons (H2, H3): These protons are in the electron-rich pyrrole ring. Their chemical shifts are influenced by the overall electron density of the indole system.

-

Benzene Ring Protons (H5, H7): The electron-donating effects of the methoxy and amine groups will shield these protons, shifting them upfield compared to unsubstituted indole.

-

Amine Protons (NH₂): The chemical shift of amine protons is highly variable and depends on factors like solvent, temperature, and concentration.

-

Methoxy Protons (OCH₃): The methyl protons of the methoxy group are shielded and typically appear as a sharp singlet around 3.8 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the nine unique carbon atoms.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~123-125 | |

| C3 | ~100-102 | |

| C3a | ~128-130 | |

| C4 | ~150-152 | Attached to the electron-donating methoxy group. |

| C5 | ~95-97 | Shielded by both the methoxy and amine groups. |

| C6 | ~140-142 | Attached to the electron-donating amine group. |

| C7 | ~110-112 | |

| C7a | ~135-137 | |

| OCH₃ | ~55-57 | Typical chemical shift for a methoxy carbon. |

Rationale for Predicted Chemical Shifts:

-

C4 and C6: These carbons are directly attached to the electron-donating oxygen and nitrogen atoms, respectively, causing them to be significantly deshielded and appear at lower field.

-

C5: This carbon is in the ortho position to the methoxy group and para to the amine group, leading to significant shielding and an upfield shift.

-

Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3400-3200 | N-H stretch | Indole N-H and Amine N-H | Medium-Strong, Broad |

| 3100-3000 | C-H stretch | Aromatic C-H | Medium |

| 2950-2850 | C-H stretch | Methoxy C-H | Medium |

| 1620-1580 | N-H bend | Primary Amine | Medium |

| 1600-1450 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1335-1250 | C-N stretch | Aromatic Amine | Strong |

| 1250-1020 | C-O stretch | Aryl Ether | Strong |

Interpretation of IR Spectrum:

-

N-H Stretching Region: This region will likely show multiple broad peaks corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) and the stretching of the indole N-H.

-

C-H Stretching Region: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.

-

Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of absorptions due to various bending and stretching vibrations, including the strong C-O and C-N stretching bands, which are highly characteristic of the molecule.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for indoles to clearly observe the N-H proton.

-

Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Process and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Figure 2. Workflow for NMR data acquisition.

IR Sample Preparation and Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Conclusion

The spectroscopic characterization of this compound by NMR and IR provides a detailed fingerprint of its molecular structure. The predicted spectra, based on the analysis of its constituent functional groups and comparison with related compounds, offer a robust framework for the interpretation of experimental data. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently identify and characterize this and similar indole derivatives, ensuring the scientific integrity of their work in drug discovery and chemical research.

Introduction: The Strategic Importance of a Substituted Indole

An In-depth Technical Guide to 4-Methoxy-1H-indol-6-amine

The indole nucleus is a foundational scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with profound biological activity.[1][2] The strategic placement of substituents on this bicyclic aromatic system allows for the fine-tuning of electronic properties, solubility, and receptor-binding interactions. This compound (CAS No. 885518-12-7) is a specialized indole derivative of increasing interest.[3] Its unique substitution pattern, featuring a potent electron-donating methoxy group at the 4-position and a versatile primary amine at the 6-position, makes it a highly valuable intermediate for the synthesis of complex bioactive molecules.[3][4] This guide provides a comprehensive analysis of its core physical and chemical properties, predictive spectroscopic signatures, and reactivity profile, offering a critical resource for researchers in drug discovery and synthetic chemistry.

Molecular Identity and Structural Attributes

The precise identification and structural representation of a molecule are paramount for reproducibility in research and development.

-

Chemical Name: this compound

-

Synonyms: 4-Methoxy-1H-indol-6-ylamine, 4-Methoxy-6-aminoindole[3]

-

CAS Number: 885518-12-7[3]

-

Molecular Formula: C₉H₁₀N₂O[3]

Structural Representation and Key Identifiers

The molecule consists of a bicyclic indole core with a methoxy (-OCH₃) group attached to carbon C4 and an amino (-NH₂) group at carbon C6.

Caption: 2D Structure of this compound.

Core Physical and Chemical Properties

The physical properties of an active pharmaceutical ingredient (API) intermediate are critical for process development, formulation, and pharmacokinetic profiling. The methoxy group is known to enhance solubility and stability, while the amino group provides a key reactive site.[3]

| Property | Value | Source / Comment |

| Molecular Weight | 162.19 g/mol | Calculated |

| Appearance | Colorless crystalline solid (Predicted) | Based on similar indole structures.[5] |

| Melting Point | Not experimentally determined in reviewed sources. | Will depend on crystalline form. |

| Boiling Point | 394.2°C at 760 mmHg (Predicted for isomer) | Data for the isomeric 6-methoxy-1H-indol-4-amine.[5] A similar value is expected. |

| Solubility | Soluble in organic solvents like DMSO, Methanol, Ethanol. | The methoxy group enhances solubility.[3] |

| pKa (Predicted) | ~5.0-6.0 (Amine); ~17.0 (Indole N-H) | Estimated based on substituted anilines and indoles. The amine is weakly basic. |

| Storage Condition | Store at -20°C for long-term stability. | Recommended to prevent degradation.[3] |

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic analysis is indispensable for verifying the structure and purity of synthetic intermediates. The following sections provide a predictive analysis based on established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.

-

δ ~10.5-11.0 ppm (1H, broad singlet): This signal corresponds to the indole N-H proton. Its broadness is due to quadrupole broadening and exchange. It is D₂O exchangeable.[6]

-

δ ~7.0-7.2 ppm (1H, triplet or dd): Aromatic proton at the C2 position, coupled to the N-H and C3-H.

-

δ ~6.5-6.7 ppm (1H, triplet or dd): Aromatic proton at the C3 position.

-

δ ~6.3-6.5 ppm (1H, d): Aromatic proton at the C7 position.

-

δ ~6.1-6.3 ppm (1H, d): Aromatic proton at the C5 position.

-

δ ~4.5-5.0 ppm (2H, broad singlet): Protons of the primary amine (-NH₂) at the C6 position. This signal is also D₂O exchangeable.[7]

-

δ ~3.8 ppm (3H, singlet): The three equivalent protons of the methoxy (-OCH₃) group.[8]

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)

Carbon NMR provides insight into the carbon skeleton.

-

δ ~150-155 ppm: C4, attached to the electron-donating methoxy group.

-

δ ~140-145 ppm: C6, attached to the electron-donating amino group.

-

δ ~135-140 ppm: C7a, bridgehead carbon.

-

δ ~120-125 ppm: C2.

-

δ ~115-120 ppm: C3a, bridgehead carbon.

-

δ ~100-105 ppm: C3.

-

δ ~95-100 ppm: C5.

-

δ ~90-95 ppm: C7.

-

δ ~55 ppm: The carbon of the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Comment |

| N-H Stretch (Indole) | 3350 - 3450 | Medium, sharp |

| N-H Stretch (Amine) | 3250 - 3400 | Medium, two distinct bands for a primary amine.[7][9][10] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium (for the -OCH₃ group) |

| N-H Bend (Amine) | 1580 - 1650 | Strong[7] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| C-N Stretch (Aromatic) | 1250 - 1335 | Medium to Strong[7] |

Mass Spectrometry (MS)

In mass spectrometry, the molecule will be ionized and fragmented.

-

Molecular Ion (M⁺): The expected exact mass would be approximately m/z = 162.0793, corresponding to the molecular formula C₉H₁₀N₂O.

Chemical Reactivity and Synthetic Profile

The reactivity of this compound is dominated by the electron-rich nature of its indole core, which is further activated by two powerful electron-donating groups (EDGs): the 4-methoxy and 6-amino substituents.[3][4] This high electron density makes the molecule an excellent nucleophile, predisposing it to electrophilic aromatic substitution.

Regioselectivity in Electrophilic Aromatic Substitution

The combined directing effects of the -OCH₃ and -NH₂ groups, along with the intrinsic reactivity of the indole system, dictate where electrophiles will attack. The C3 position is typically the most nucleophilic site in an indole. However, the strong activating groups at C4 and C6 also significantly enhance the electron density at C5 and C7. Therefore, electrophilic substitution can be expected to occur preferentially at the C3, C5, or C7 positions, depending on the reaction conditions and the nature of the electrophile.

Caption: Reactivity pathways for this compound.

Reactions Involving the Amino Group

The primary aromatic amine at C6 is a versatile functional handle for a wide array of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -Halogen).

Applications in Drug Discovery and Organic Synthesis

This compound is not an end-product but a strategic building block. Its utility lies in its role as a critical intermediate for constructing more complex, biologically active molecules.[3]

-

Pharmaceutical Synthesis: The scaffold is being explored for the synthesis of small-molecule therapeutics targeting neurological and metabolic pathways.[3] The indole framework is a privileged structure in many approved drugs.[1]

-

Agrochemicals: Indole derivatives are also used in the development of new agrochemicals.[3]

-

Bioactive Molecules: The compound serves as a precursor for a wide range of bioactive molecules due to its functionalized, electron-rich structure.[3] Its derivatives have been investigated as kinase inhibitors and for other therapeutic applications.[11][12]

Safety and Handling

Proper handling of chemical intermediates is crucial for laboratory safety.

-

Hazard Statements: H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), H333 (May be harmful if inhaled).[3]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Handling: Operations should be conducted in a well-ventilated area, and contact with skin and eyes should be avoided.[5]

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

To ensure the integrity and reproducibility of experimental data, a standardized protocol for characterization is essential.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

-

This compound sample

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

-

NMR Tube (5 mm, high precision)

-

Pipettes and glassware

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. The solution should be clear and free of particulate matter.

-

Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm from the bottom of the tube.

-

Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints.

-

Instrument Setup: Place the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's requirements. Insert the sample into the NMR magnet.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent reference signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 90° pulse angle, 2-5 second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift (δ) scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

-

Integrate all peaks to determine the relative proton ratios.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure against the predicted values.

-

References

- 1. news-medical.net [news-medical.net]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 885518-12-7(this compound) | Kuujia.com [kuujia.com]

- 4. soc.chim.it [soc.chim.it]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Enduring Significance of the Indoleamine Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Indoleamines

This guide provides a comprehensive overview of the core principles and modern practices governing the discovery, synthesis, and preclinical evaluation of novel indoleamines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple recitation of protocols to explore the strategic reasoning and scientific causality that underpin a successful discovery campaign. We will navigate from initial target selection through advanced synthetic strategies to the critical in vitro and in vivo assays that validate a compound's therapeutic potential.

Indoleamines are a class of bicyclic heteroaromatic compounds that form the structural core of a vast array of biologically active molecules, from essential neurotransmitters to potent therapeutics.[1] The indole ring fused to an ethylamine side chain is a privileged scaffold, granting these molecules access to a wide range of biological targets.[2] Serotonin (5-hydroxytryptamine), a canonical indoleamine, is a fundamental neurotransmitter that modulates mood, cognition, and numerous physiological processes through a family of 5-HT receptors.[3] This inherent bioactivity makes indoleamine analogs a fertile ground for drug discovery, leading to treatments for migraines, depression, and other neurological disorders.[2] Furthermore, enzymes that metabolize indoleamines, such as Indoleamine 2,3-dioxygenase 1 (IDO1), have emerged as critical targets in cancer immunotherapy for their role in mediating tumor immune escape.[4][5][6][7] This guide elucidates the integrated, multidisciplinary workflow required to identify and develop the next generation of innovative indoleamine-based therapeutics.

Part 1: The Discovery Engine: From Target to Lead Compound

The journey to a novel therapeutic begins not with a molecule, but with a validated biological target and a robust strategy for identifying chemical matter that can modulate it effectively.

Target Identification and Validation

The selection of a biological target is the foundational decision in any drug discovery program. For indoleamines, the target landscape is rich and dominated by two major classes: G-protein coupled receptors (GPCRs) and enzymes.

-

Serotonin (5-HT) Receptors: This family of 14 receptors mediates the effects of serotonin.[8][9] The 5-HT2A receptor, in particular, is the principal target for classic psychedelic compounds and a key area of research for novel therapeutics for depression and other neuropsychiatric disorders.[9][10] The rationale for targeting specific 5-HT receptors lies in their well-defined roles in physiological and pathological processes, making them druggable targets for conditions ranging from anxiety to migraines.[2][3][11]

-

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[6][7] In the tumor microenvironment, elevated IDO1 activity depletes local tryptophan and produces immunosuppressive metabolites, allowing cancer cells to evade immune surveillance.[5] This makes the inhibition of IDO1 a promising strategy for cancer immunotherapy.[4][7]

Screening for Hits: Finding the Starting Point

Once a target is validated, the next step is to identify "hits"—compounds that exhibit the desired biological activity. Modern screening paradigms leverage both experimental and computational approaches.

-

High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of compounds (often natural products or synthetic molecules) for activity against the target.[12] For example, a fluorescence-based HTS can be used to screen thousands of natural products for inhibitory activity against recombinant human IDO1.[12][13] This method allows for the unbiased discovery of novel chemical scaffolds.

-

Virtual Screening: Computational methods, or virtual screening, can precede or complement HTS.[14] This approach uses molecular docking and pharmacophore modeling to screen vast digital libraries of compounds, predicting which molecules are most likely to bind to the target's active site.[14][15] This significantly reduces the number of compounds that need to be tested experimentally, saving time and resources.

The workflow from target identification to a confirmed hit is a critical filtering process, as illustrated below.

Hit-to-Lead Optimization: The Role of Structure-Activity Relationships (SAR)

A "hit" from a screening campaign is rarely a perfect drug candidate. It is typically a starting point for a medicinal chemistry effort known as hit-to-lead optimization. The central goal is to systematically modify the hit's structure to improve its potency, selectivity, and pharmacokinetic properties. This is achieved through the iterative process of establishing Structure-Activity Relationships (SAR).[16]

SAR studies explore how specific chemical modifications to the indoleamine scaffold affect its biological activity.[17] For tryptamine-based 5-HT2A receptor agonists, for example, substitutions at various positions on the indole ring or on the ethylamine side chain can dramatically alter receptor affinity and functional efficacy.[8][10]

Table 1: Representative Structure-Activity Relationships for 4-Substituted Tryptamines at the 5-HT2A Receptor

| Modification | Position | Effect on 5-HT2A Activity | Example | Reference |

|---|---|---|---|---|

| O-Acetylation | 4-position (OH) | Reduces in vitro potency ~10-20 fold. | 4-AcO-DMT vs. Psilocin | [10] |

| N-Alkyl Group Size | Amine Nitrogen | Increased steric bulk can decrease potency. | 4-HO-DIPT vs. 4-HO-MET | [10] |

| Ring Fluorination | 5-position | Can increase affinity and efficacy. | 5-F-DMT |[8][18] |

This iterative cycle of design, synthesis, and testing allows chemists to rationally design compounds with an improved therapeutic profile, transforming a promising "hit" into a viable "lead" candidate.

Part 2: The Art of Creation: Modern Synthetic Strategies for Indoleamines

The ability to efficiently and selectively synthesize novel indoleamine analogs is paramount to any discovery program. While classical methods laid the groundwork, modern synthetic chemistry offers a powerful toolkit for creating molecular diversity under milder and more controlled conditions.

Foundational vs. Modern Synthetic Approaches

Classical methods like the Bischler-Möhlau and Hemetsberger syntheses, while historically important, often require harsh reaction conditions and have a limited substrate scope, making them less suitable for complex drug candidates.[19] Contemporary strategies frequently employ transition-metal catalysis to achieve higher efficiency and functional group tolerance.[19][20] Recent breakthroughs include copper-catalyzed methods for direct, regioselective C-H functionalization of the indole core, offering a more scalable and affordable approach to modification.[20]

Experimental Protocol: A Representative Palladium-Catalyzed Indole Synthesis (Larrauf-Type Cyclization)

This protocol outlines a modern approach to constructing a substituted indole core, a key step in the synthesis of many novel indoleamines. It relies on a palladium-catalyzed intramolecular C-N bond formation. The causality behind choosing this method is its high efficiency and tolerance for a variety of functional groups, which is critical when building complex molecules.

Objective: To synthesize a 2,3-disubstituted indole from an N-alkynylaniline precursor.

Materials:

-

N-(2-ethynylphenyl)acetamide (or other suitable precursor)

-

Palladium(II) acetate (Pd(OAc)2) catalyst

-

Triphenylphosphine (PPh3) ligand

-

Potassium carbonate (K2CO3) base

-

Anhydrous N,N-Dimethylformamide (DMF) as solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-(2-ethynylphenyl)acetamide precursor (1.0 mmol, 1.0 eq).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 eq). The phosphine ligand is crucial as it stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Solvent Addition: Add anhydrous DMF (5 mL) via syringe. The choice of a polar aprotic solvent like DMF is to ensure solubility of the reagents and facilitate the reaction at elevated temperatures.

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired indole product.

-

Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[21]

This self-validating protocol includes monitoring (TLC) and definitive characterization (NMR, HRMS) to ensure the integrity of the synthesized compound before it proceeds to biological evaluation.

Part 3: Preclinical Evaluation: From Molecule to Potential Medicine

Once a novel indoleamine has been synthesized and characterized, its biological activity must be rigorously assessed through a cascade of preclinical assays. This stage determines if the compound has the desired effect on its target and a suitable safety profile to advance toward clinical studies.[22]

In Vitro Assays: Quantifying Biological Activity

In vitro assays are performed in a controlled laboratory environment, typically using isolated proteins or cultured cells, to measure a compound's direct interaction with its target.[23]

-

Receptor Binding Assays: Radioligand binding assays are used to determine a compound's affinity (how tightly it binds) for a specific receptor, such as the 5-HT2A receptor.[15][24]

-

Functional Assays: These assays measure the biological response triggered by the compound-target interaction. For a GPCR like 5-HT2A, a calcium mobilization assay can be used to determine if a ligand is an agonist (activator) or antagonist (blocker) by measuring the downstream release of intracellular calcium.[3][10] For an enzyme like IDO1, the assay measures the conversion of the substrate (tryptophan) to its product (kynurenine), often quantified by HPLC or UHPLC-MS/MS.[12][25][26][27]

Experimental Protocol: IDO1 Enzyme Inhibition Assay

This protocol details a cell-free enzymatic assay to determine the inhibitory potency (IC50) of a novel compound against IDO1. The principle relies on quantifying the production of kynurenine, the product of the IDO1-catalyzed reaction.[12]

Objective: To measure the concentration of a test compound required to inhibit 50% of IDO1 enzymatic activity.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

-

Methylene blue and Ascorbic acid (for redox cycling)

-

Test compound dissolved in DMSO

-

96-well microplate

-

Trichloroacetic acid (TCA) to stop the reaction

-

p-Dimethylaminobenzaldehyde (pDMAB) in acetic acid (Ehrlich's reagent)

-

Microplate reader (492 nm absorbance)

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and the IDO1 enzyme in a 96-well plate.

-

Compound Addition: Add the test compound at various concentrations (typically a serial dilution) to the wells. Include positive control (known IDO1 inhibitor) and negative control (DMSO vehicle) wells.

-

Initiation and Incubation: Initiate the enzymatic reaction. Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 30% (w/v) TCA. This denatures the enzyme.

-

Hydrolysis: Incubate the plate at 65°C for 15 minutes to hydrolyze the N-formylkynurenine product to stable kynurenine.[25]

-

Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add pDMAB reagent. This reagent reacts with kynurenine to form a yellow-colored product.

-

Quantification: Measure the absorbance of the yellow product at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Models: Assessing Efficacy and Safety in a Biological System

After demonstrating promising in vitro activity, lead compounds are advanced to in vivo models to assess their effects within a complex, living organism.[28] The choice of model is dictated by the therapeutic indication.

-

Psychedelic Potential (Head-Twitch Response): For indoleamines targeting 5-HT2A receptors, the head-twitch response (HTR) in rodents is a widely used behavioral model to predict hallucinogenic potential in humans.[29] Serotonergic psychedelics reliably induce this behavior, whereas non-hallucinogenic 5-HT2A agonists do not.[10][18][29]

-

Antitumor Efficacy (Xenograft Models): For IDO1 inhibitors, efficacy is often tested in mouse models where human tumor cells (xenografts) are implanted.[30] The compound is administered, and its effect on tumor growth is measured over time, often in combination with other immunotherapies.

These animal models provide crucial data on a compound's efficacy, pharmacokinetics, and potential toxicity, which are essential for making the decision to proceed to human clinical trials.[23]

Conclusion and Future Directions

The discovery and synthesis of novel indoleamines is a dynamic and evolving field. The journey from a biological hypothesis to a preclinical candidate is a complex, iterative process that demands a deep integration of medicinal chemistry, pharmacology, and analytical science. The principles outlined in this guide—rational target selection, robust screening, SAR-driven optimization, efficient synthesis, and rigorous preclinical evaluation—form the bedrock of a successful drug discovery campaign.

Future advancements will likely be driven by the integration of artificial intelligence and machine learning into drug design, the exploration of novel biological targets, and the development of more predictive in vitro and in silico models that can reduce the reliance on animal testing.[23][31] The indoleamine scaffold, with its inherent versatility and profound biological relevance, will undoubtedly remain a central focus of these efforts for years to come.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 3. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting the indoleamine 2,3-dioxygenase pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indoleamine 2,3-dioxygenase (IDO): Biology and Target in Cancer Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry and Structure-Activity Relationships of Psychedelics. | Semantic Scholar [semanticscholar.org]

- 9. blossomanalysis.com [blossomanalysis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationships of Novel Tryptamine-Based Inhibitors of Bacterial Transglycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. news-medical.net [news-medical.net]

- 21. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. psychedelicalpha.com [psychedelicalpha.com]

- 23. Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models [wyss.harvard.edu]

- 24. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Investigating the Role of Indoleamine 2,3-Dioxygenase in Acute Myeloid Leukemia: A Systematic Review [frontiersin.org]

- 28. transpharmation.com [transpharmation.com]

- 29. Head-twitch response - Wikipedia [en.wikipedia.org]

- 30. Discovery of novel hydroxyamidine derivatives as indoleamine 2,3-dioxygenase 1 inhibitors with in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

A Technical Guide to the Structural Elucidation of 4-Methoxy-1H-indol-6-amine

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-methoxy-1H-indol-6-amine, a key heterocyclic intermediate in contemporary drug discovery and organic synthesis.[1] Addressed to researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods. It establishes a logical, self-validating workflow that integrates modern analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is detailed, ensuring that each step of the analytical process builds upon the last, culminating in the unambiguous confirmation of the molecular structure. This guide is grounded in established spectroscopic principles and data from analogous indole structures, offering field-proven insights into the nuanced interpretation of complex analytical data.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[2] Methoxy- and amino-substituted indoles, in particular, are of significant interest due to their prevalence in neuroactive compounds and their utility as versatile building blocks for more complex molecular architectures.[3] this compound (CAS No. 885518-12-7) serves as a critical intermediate, with its distinct substitution pattern offering unique opportunities for derivatization.[1] The methoxy group can influence solubility and metabolic stability, while the amino group provides a reactive handle for various coupling chemistries.[1]

Accurate and unequivocal structural confirmation of such intermediates is paramount to the integrity of any drug development program. This guide, therefore, presents a systematic and robust methodology for the complete structural characterization of this compound.

The Elucidation Workflow: A Multi-Technique Approach

The structural elucidation of a novel or synthesized compound is a puzzle solved by the convergence of evidence from multiple analytical techniques. Each method provides a unique piece of information, and their collective interpretation leads to a definitive structural assignment. Our workflow is designed to be sequential and logical, where the results of one experiment inform the next.

Caption: A logical workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in characterizing any compound is to determine its molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: HRMS (ESI-QTOF)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Positive ion mode is selected to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The high resolution of the TOF analyzer allows for accurate mass measurement to four decimal places.

Data Interpretation & Expected Results

The molecular formula of this compound is C₉H₁₀N₂O.[1]

| Property | Expected Value |

| Molecular Formula | C₉H₁₀N₂O |

| Monoisotopic Mass | 162.0793 g/mol |

| Observed [M+H]⁺ | ~163.0866 m/z |

The observation of a protonated molecular ion with a mass-to-charge ratio that corresponds to the calculated exact mass within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure by analyzing its fragmentation patterns. The indole ring is known for characteristic fragmentation pathways.[4][5]

Caption: Predicted ESI-MS/MS fragmentation pathway.

The loss of a methyl radical (15 Da) is characteristic of a methoxy group, while the loss of ammonia (17 Da) suggests the presence of a primary amine.[6] Further fragmentation involving the loss of HCN (27 Da) is a hallmark of the indole core.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the types of chemical bonds, and therefore functional groups, present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3350 - 3250 | N-H Stretch | Indole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch (asymmetric) | Aryl Ether (-O-CH₃) |

| 1100 - 1000 | C-N Stretch | Aryl Amine |

The presence of distinct peaks in the N-H stretching region confirms the amine and indole N-H groups. The C-O stretching band is indicative of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to ensure that the labile N-H protons are observable.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to be run:

¹H NMR: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The electron-donating methoxy and amino groups will shield protons on the benzene ring, shifting them upfield, while the indole N-H proton will appear significantly downfield.[9]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | br s | 1H | N1-H |

| ~7.05 | t, J=2.8 Hz | 1H | H2 |

| ~6.51 | d, J=8.5 Hz | 1H | H7 |

| ~6.30 | dd, J=2.8, 1.5 Hz | 1H | H3 |

| ~6.15 | d, J=1.5 Hz | 1H | H5 |

| ~4.80 | br s | 2H | N6-H₂ |

| ~3.80 | s | 3H | OCH₃ |

Note: Chemical shifts are predictions based on additive rules and data from similar indole structures. Actual values may vary.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C4 |

| ~142.0 | C6 |

| ~133.0 | C7a |

| ~122.5 | C2 |

| ~120.0 | C3a |

| ~105.0 | C7 |

| ~100.5 | C3 |

| ~90.0 | C5 |

| ~55.0 | OCH₃ |

2D NMR: Connecting the Dots

2D NMR experiments are crucial for assembling the structure.

-

COSY identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see correlations between H2 and H3, and potentially a weak correlation from N1-H to H2.

-

HSQC correlates each proton with the carbon it is directly attached to.[7] This allows for the definitive assignment of all protonated carbons.

-

HMBC is the key to the puzzle, revealing correlations between protons and carbons that are 2 or 3 bonds away.[8] This experiment maps the entire molecular connectivity, including quaternary carbons.

Caption: Expected key HMBC correlations for structural confirmation.

Key Diagnostic HMBC Correlations:

-

OCH₃ protons to C4: Unequivocally places the methoxy group at position 4.

-

H5 to C4 and C6: Confirms the position of H5 between the two substituted carbons.

-

H7 to C5 and C6: Establishes the connectivity at the lower end of the benzene ring.

-

H2 to C3a and C7a: Links the pyrrole ring protons to the benzene fusion carbons.

-

H3 to C2 and C4: Confirms the position of C3 adjacent to the methoxy-substituted carbon.

The collective interpretation of these 1D and 2D NMR datasets allows for the complete and unambiguous assignment of every proton and carbon in the molecule, confirming the constitution of this compound.

Conclusion

The structural elucidation of a molecule like this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. This guide has outlined a robust workflow, beginning with the determination of the molecular formula by HRMS, followed by the identification of functional groups with IR spectroscopy, and culminating in the detailed mapping of the molecular framework through a suite of NMR experiments. By following this self-validating methodology, researchers can have the highest degree of confidence in the structure of their synthesized intermediates, ensuring the integrity and success of their research and development endeavors.

References

- 1. 885518-12-7(this compound) | Kuujia.com [kuujia.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. tetratek.com.tr [tetratek.com.tr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Solubility and stability of 4-Methoxy-1H-indol-6-amine

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-1H-indol-6-amine

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring an electron-rich indole core, a methoxy group at the 4-position, and a primary amine at the 6-position, makes it a valuable building block for the synthesis of bioactive molecules and potential pharmaceutical candidates.[1] The physicochemical properties of this molecule, specifically its solubility and stability, are paramount for its progression through the drug discovery pipeline, influencing everything from synthesis and purification to formulation and bioavailability.